3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one
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Overview
Description
3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Fluorophenyl Methyl Group: The fluorophenyl methyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core reacts with 4-fluorobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Sulfonylation: The chlorophenyl sulfonyl group can be introduced through a sulfonylation reaction, where the quinoline derivative reacts with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, where nucleophiles like amines or thiols replace the chlorine or fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit topoisomerase enzymes, leading to the disruption of DNA replication in cancer cells.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Fluoroquinolones: A class of antibiotics with a fluorinated quinoline core.
Uniqueness
3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl sulfonyl and fluorophenyl methyl groups enhances its potential interactions with biological targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF2NO3S/c23-15-3-8-18(9-4-15)30(28,29)21-13-26(12-14-1-5-16(24)6-2-14)20-10-7-17(25)11-19(20)22(21)27/h1-11,13H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHARLQSEQIZBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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